4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid
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Description
4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
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Biological Activity
4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C16H18N4O4 |
Molecular Weight | 330.339 g/mol |
Density | 1.42 g/cm³ |
LogP | 1.693 |
PSA | 138.17 |
Research indicates that compounds with a benzoic acid structure can influence various biological pathways. Specifically, derivatives of benzoic acid have been shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) , which are crucial for protein degradation and cellular homeostasis .
The compound has been evaluated for its ability to modulate these pathways, suggesting potential roles in anti-aging therapies and cancer treatment by enhancing protein turnover and reducing cellular stress.
Anticancer Activity
In studies involving various cancer cell lines, compounds similar to this compound have demonstrated significant antiproliferative effects. For instance, derivatives have shown inhibition of growth in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines without notable cytotoxicity to normal fibroblasts .
Enzyme Inhibition
The compound has also been reported to inhibit specific enzymes that play roles in disease processes. Notably, it has shown inhibitory effects on angiotensin-converting enzyme (ACE) and neurolysin , which are associated with hypertension and neurodegenerative diseases, respectively .
Case Studies
- Study on Proteasome Activity : A study investigated the effects of benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that certain concentrations significantly enhanced proteasomal activity without cytotoxic effects, highlighting the therapeutic potential of such compounds in age-related diseases .
- Antiviral Potential : Another study explored the antiviral properties of similar compounds against Kaposi's Sarcoma-associated Herpesvirus (KSHV). The findings suggested that these compounds could reduce KSHV DNA synthesis, indicating a potential application in viral infections .
Properties
CAS No. |
2499-35-6 |
---|---|
Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid |
InChI |
InChI=1S/C15H18N4O3/c1-9-12(13(20)19-15(16)18-9)3-2-8-17-11-6-4-10(5-7-11)14(21)22/h4-7,17H,2-3,8H2,1H3,(H,21,22)(H3,16,18,19,20) |
InChI Key |
GOKUKACLBHSQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.